molecular formula C9H14I3N B11929207 Trimethyl(phenyl)azanium;triiodide

Trimethyl(phenyl)azanium;triiodide

Cat. No.: B11929207
M. Wt: 516.93 g/mol
InChI Key: RHXJPCQWYPXLEH-UHFFFAOYSA-N
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Description

Phenyltrimethylammonium tribromide is a versatile reagent widely used in organic synthesis. It is known for its convenient oxidizing and brominating properties. This compound appears as orange crystals and has a melting point of 113–115°C . It is particularly valued for its ease of handling and stability under standard conditions .

Mechanism of Action

The mechanism of action of phenyltrimethylammonium tribromide involves the release of bromine atoms, which then participate in oxidation and bromination reactions. The molecular targets include carbonyl compounds, alkenes, and sulfides . The pathways involved typically include the formation of bromonium ions and subsequent nucleophilic attack by the substrate .

Comparison with Similar Compounds

Phenyltrimethylammonium tribromide is unique due to its dual role as an oxidizing and brominating agent. Similar compounds include:

These compounds share similar brominating properties but may differ in their specific applications and reaction conditions.

Biological Activity

Introduction

Trimethyl(phenyl)azanium;triiodide, commonly referred to as Phenyltrimethylammonium triiodide, is a quaternary ammonium compound with significant biological activity. Its molecular formula is C9H14I3NC_9H_{14}I_3N, and it has a molecular weight of approximately 263.12 g/mol. This compound is characterized by its white to light yellow crystalline appearance and is soluble in water, forming a clear solution. It is primarily utilized as a biochemical reagent in various life science applications.

PropertyValue
Molecular FormulaC9H14I3N
Molecular Weight263.12 g/mol
AppearanceWhite to light yellow crystalline
Melting Point227 °C
SolubilitySoluble in water

Research indicates that this compound can disrupt lipid bilayers at certain concentrations, affecting membrane integrity and function. This disruption is critical as it can lead to altered permeability of cellular membranes, which may enhance the uptake of other compounds or lead to cell lysis under specific conditions.

Biological Activity

  • Membrane Disruption : The primary biological activity of this compound involves its interaction with cellular membranes. Studies have shown that at effective concentrations, it can induce leakage in lipid membranes, which is a critical mechanism for its antimicrobial properties .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against various pathogens. Its ability to disrupt bacterial membranes enhances its effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This property has been linked to the structural characteristics of the triiodide anion, which facilitates the interaction with lipid bilayers .
  • Protein Interaction : this compound has been observed to interact with various proteins and enzymes, influencing their activity. The presence of the triiodide ion may enhance or inhibit enzymatic functions depending on the target protein's structure and the surrounding environment .

Case Studies

  • Case Study 1: Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that this compound significantly inhibited bacterial growth, particularly in Gram-positive bacteria, by compromising membrane integrity and increasing permeability .
  • Case Study 2: Membrane Permeabilization : In another investigation, researchers assessed the effect of this compound on Staphylococcus aureus cells using ethidium bromide influx assays. The findings demonstrated that the compound increased the influx of ethidium bromide, indicating enhanced membrane permeability and potential cytotoxic effects on bacterial cells .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Disruption of Lipid Bilayers : At specific concentrations, this compound effectively disrupts lipid bilayers, leading to compromised cellular integrity and function .
  • Halogenation Effects : The presence of iodine in its structure contributes to its biological activity by enhancing interactions with biomolecular targets. Halogenated compounds like this one are known for their unique ability to form covalent bonds and influence enzyme stability and activity .
  • Potential for Drug Development : Given its antimicrobial properties and ability to disrupt cellular membranes, this compound presents potential as a lead compound in developing new antimicrobial agents .

Properties

Molecular Formula

C9H14I3N

Molecular Weight

516.93 g/mol

IUPAC Name

trimethyl(phenyl)azanium;triiodide

InChI

InChI=1S/C9H14N.I3/c1-10(2,3)9-7-5-4-6-8-9;1-3-2/h4-8H,1-3H3;/q+1;-1

InChI Key

RHXJPCQWYPXLEH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.I[I-]I

Origin of Product

United States

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